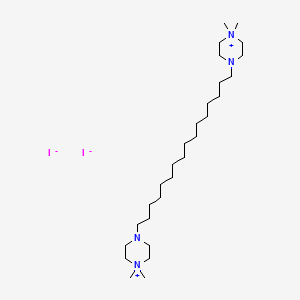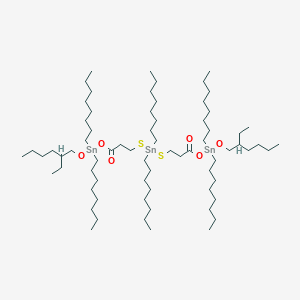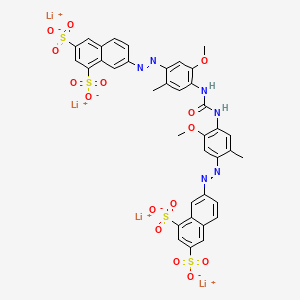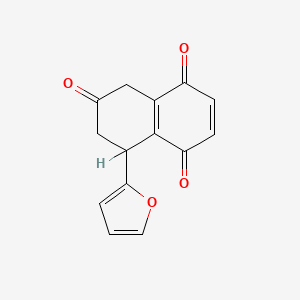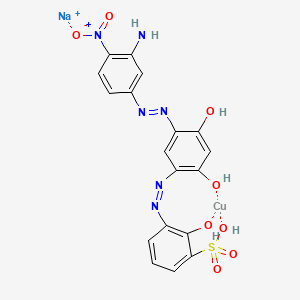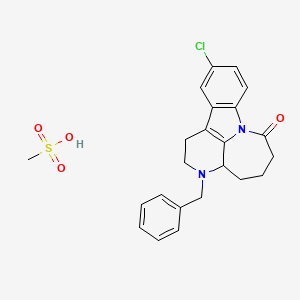
1-Piperazinepropanamide, 4-(2-pyridinyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinepropanamide, 4-(2-pyridinyl)-, dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives
準備方法
The synthesis of 1-Piperazinepropanamide, 4-(2-pyridinyl)-, dihydrochloride typically involves the reaction of piperazine with a pyridine derivative under specific conditions. The synthetic route may include the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Attachment of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with a pyridine derivative.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the product with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
化学反応の分析
1-Piperazinepropanamide, 4-(2-pyridinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyridine moieties are substituted with other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Piperazinepropanamide, 4-(2-pyridinyl)-, dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in studies related to receptor binding and enzyme inhibition, providing insights into the molecular mechanisms of various biological processes.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 1-Piperazinepropanamide, 4-(2-pyridinyl)-, dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-Piperazinepropanamide, 4-(2-pyridinyl)-, dihydrochloride can be compared with other similar compounds, such as:
Pyridinylpiperazine: This compound shares a similar structure but lacks the propanamide moiety, resulting in different chemical and biological properties.
Phenylpiperazine: Another related compound, phenylpiperazine, has a phenyl group instead of a pyridine moiety, leading to variations in its reactivity and applications.
Diphenylmethylpiperazine: This compound contains two phenyl groups attached to the piperazine ring, offering distinct pharmacological and chemical characteristics.
特性
CAS番号 |
104373-89-9 |
|---|---|
分子式 |
C12H20Cl2N4O |
分子量 |
307.22 g/mol |
IUPAC名 |
3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;dihydrochloride |
InChI |
InChI=1S/C12H18N4O.2ClH/c13-11(17)4-6-15-7-9-16(10-8-15)12-3-1-2-5-14-12;;/h1-3,5H,4,6-10H2,(H2,13,17);2*1H |
InChIキー |
CZDNKPRRVDGUAB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCC(=O)N)C2=CC=CC=N2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-(3-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12720382.png)
